1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines a methoxybenzoyl group with a tetrahydroquinoline core
Preparation Methods
The synthesis of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the tetrahydroquinoline core using 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly in the presence of strong electrophiles like nitronium ions
Scientific Research Applications
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: This compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Methoxybenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Butyl-3-(2-methoxybenzoyl)indole: This compound shares the methoxybenzoyl group but has a different core structure, leading to different chemical and biological properties.
MDMB-BINACA: Another compound with a similar methoxybenzoyl group but different core structure, used in synthetic cannabinoid research.
Properties
Molecular Formula |
C26H27NO2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H27NO2/c1-25(2)18-26(3,19-12-6-5-7-13-19)21-15-9-10-16-22(21)27(25)24(28)20-14-8-11-17-23(20)29-4/h5-17H,18H2,1-4H3 |
InChI Key |
LBRUKUGXTPDCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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